molecular formula C21H25F3N2O3 B2550570 1-[[4-(Trifluoromethyl)phenyl](3,4,5-trimethoxyphenyl)methyl]piperazine CAS No. 518289-30-0

1-[[4-(Trifluoromethyl)phenyl](3,4,5-trimethoxyphenyl)methyl]piperazine

Cat. No.: B2550570
CAS No.: 518289-30-0
M. Wt: 410.437
InChI Key: ZDEIQJMNUOZCPA-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenylmethyl]piperazine is a piperazine derivative featuring a diarylmethyl substitution pattern. The compound contains two distinct aromatic moieties: a 4-(trifluoromethyl)phenyl group and a 3,4,5-trimethoxyphenyl group, both attached to a central methylene bridge.

For example, analogous compounds have demonstrated interactions with serotonin (5-HT) receptors and anti-inflammatory or antiviral properties . The trifluoromethyl group is a common pharmacophore in medicinal chemistry, known to improve metabolic stability and binding affinity .

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]-(3,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N2O3/c1-27-17-12-15(13-18(28-2)20(17)29-3)19(26-10-8-25-9-11-26)14-4-6-16(7-5-14)21(22,23)24/h4-7,12-13,19,25H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEIQJMNUOZCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2=CC=C(C=C2)C(F)(F)F)N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)phenylmethyl]piperazine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with 3,4,5-trimethoxybenzylamine in the presence of a base, followed by cyclization with piperazine. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)phenylmethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-[4-(Trifluoromethyl)phenylmethyl]piperazine exhibit promising anticancer properties. For instance, derivatives containing similar structural motifs have shown significant antiproliferative activity against various cancer cell lines, including pancreatic cancer cells. The mechanism of action is believed to involve DNA intercalation and disruption of cellular processes critical for cancer cell survival .

Compound Cell Line IC50 (µM)
1-[4-(Trifluoromethyl)phenylmethyl]piperazineBxPC-30.051
1-[4-(Trifluoromethyl)phenylmethyl]piperazinePanc-10.066
Control Drug (e.g., Doxorubicin)Panc-1Varies

Neuropharmacological Effects

Piperazine derivatives have been extensively studied for their neuropharmacological properties. The compound under consideration may exhibit effects on neurotransmitter systems due to its piperazine core, which is known to interact with serotonin and dopamine receptors. This interaction could lead to potential applications in treating neurological disorders such as depression or anxiety .

Case Study 1: Antiproliferative Activity

In a controlled study involving human pancreatic adenocarcinoma cell lines (BxPC-3 and Panc-1), the compound demonstrated significant cytotoxicity at low concentrations. The study utilized MTS assays to evaluate cell viability after treatment with varying concentrations of the compound over 24 and 48 hours. Results indicated that exposure times and concentrations directly influenced cell viability, suggesting a dose-dependent response .

Case Study 2: Structure-Activity Relationship

A comprehensive analysis was conducted to understand the structure-activity relationship of piperazine derivatives with trifluoromethyl substitutions. The findings revealed that modifications in the phenyl groups significantly affected the potency against cancer cells. The study emphasized the importance of electronic properties imparted by trifluoromethyl groups in enhancing biological activity .

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)phenylmethyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, modulating their activity .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity :

  • The trifluoromethyl group in the 4-position (as in the target compound) is associated with enhanced receptor binding and metabolic stability compared to halogenated (e.g., 4-FPh in ) or methoxy-substituted (e.g., 2-OMePh in ) analogs.
  • The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents (e.g., colchicine analogs) and may confer anti-mitotic or anti-inflammatory properties .

Synthetic Accessibility :

  • Diarylmethyl-piperazines are typically synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl boronic acids) or Mannich-type reactions . For example, describes the use of Pd(PPh₃)₄ and K₂CO₃ to install methyl groups on pyridine cores .

Biological Targets: Piperazines with bulky aromatic substituents (e.g., 3,4,5-trimethoxyphenyl) often target serotonergic pathways (5-HT1A/1B receptors) or enzymes like ALK2 .

Research Findings and Trends

Serotonergic Activity

Compounds like 1-(3-trifluoromethylphenyl)piperazine exhibit mixed agonist/antagonist effects on 5-HT1B receptors, influencing sympathetic nerve discharge variably . In contrast, 1-(2-methoxyphenyl)-4-phthalimido-butylpiperazine shows nanomolar affinity for 5-HT1A receptors, highlighting the importance of N4-substitution for receptor subtype selectivity .

Antiviral and Anti-Inflammatory Potential

The 3,4,5-trimethoxyphenyl moiety in ’s compound demonstrates anti-SARS-CoV-2 activity, possibly through viral entry inhibition . Similar substitutions in ’s hydrazones show multitarget inhibition of COX-2 and 5-LOX, suggesting anti-inflammatory applications .

Biological Activity

1-[4-(Trifluoromethyl)phenylmethyl]piperazine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Weight : 410.4 g/mol
  • Chemical Formula : C21H25F3N2O3

The biological activity of this compound is largely attributed to its interaction with various biological targets. It has been observed to exhibit:

  • Antiproliferative Activity : The compound shows significant cytotoxic effects against cancer cell lines, particularly pancreatic cancer cells. Its mechanism may involve DNA intercalation, leading to disruption of cellular processes and induction of apoptosis .

Anticancer Activity

The antiproliferative effects of 1-[4-(Trifluoromethyl)phenylmethyl]piperazine were evaluated in several studies:

Cell Line IC50 (µM) Notes
BxPC-3 (pancreatic cancer)0.051Strong antiproliferative potency
Panc-1 (pancreatic cancer)0.066Higher potency compared to standard treatments
WI38 (normal fibroblast)0.36Lower toxicity compared to cancer cell lines

These findings indicate that the compound is more effective against cancer cells than normal cells, suggesting a favorable therapeutic index .

Study on Anticancer Properties

In a study assessing the anticancer properties of similar compounds within the same chemical class, it was found that:

  • The presence of trifluoromethyl and methoxy substituents significantly enhances the antiproliferative activity against pancreatic cancer cell lines.
  • The study utilized a range of concentrations from 0.1 µM to 2 µM over varying exposure times, confirming that prolonged exposure increased cytotoxic effects .

Toxicological Profile

While the compound exhibits promising biological activity, it is essential to consider its toxicological profile:

  • Acute toxicity studies indicate that the compound can be toxic if ingested, with specific warnings regarding skin irritation and other adverse effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[4-(Trifluoromethyl)phenylmethyl]piperazine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves sequential alkylation and acylation steps. For example, the piperazine core is functionalized via nucleophilic substitution using trifluoromethylphenyl and trimethoxyphenyl precursors. Optimization includes adjusting reaction temperature (e.g., 60–80°C for alkylation) and solvent polarity (e.g., dichloromethane or THF) to enhance yield . Purification via flash chromatography or HPLC is critical to isolate the product from side reactions involving competing substituents .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodology : Use a combination of 1H^1H-NMR (to confirm methoxy and trifluoromethyl group integration), 13C^{13}C-NMR (to identify carbonyl and aromatic carbons), and HRMS for molecular weight validation. X-ray crystallography may resolve steric interactions between the bulky aryl groups . Purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Screen against kinase or GPCR targets using fluorescence polarization assays. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (0.1–100 μM) identify IC50_{50} values, while selectivity is assessed against non-target enzymes like acetylcholinesterase .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. trifluoromethyl groups) influence the compound’s pharmacokinetic properties?

  • Analysis : The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, while the 3,4,5-trimethoxyphenyl moiety increases lipophilicity, improving membrane permeability. Comparative studies show that replacing methoxy with ethoxy groups reduces solubility by 40% in PBS (pH 7.4), as seen in analogs like 1-(3-Ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine .

Q. What computational strategies can predict binding modes to tyrosine kinase targets?

  • Methodology : Perform molecular docking (AutoDock Vina or Schrödinger) using crystal structures of kinase domains (e.g., EGFR or VEGFR2). Molecular dynamics simulations (AMBER or GROMACS) assess stability of the piperazine-kinase complex over 100 ns trajectories. Key interactions include hydrogen bonding with catalytic lysine residues and π-π stacking with trimethoxyphenyl groups .

Q. How can contradictory data on cytotoxicity across cell lines be resolved?

  • Approach : Investigate off-target effects using proteomics (e.g., SILAC labeling) to identify unintended protein interactions. Validate via CRISPR knockouts of suspected off-targets (e.g., HSP90). For example, a 2024 study found that discrepancies in IC50_{50} values (2 μM in HeLa vs. 15 μM in HEK293) correlated with differential HSP90 expression .

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